
ジメチルカドミウム
説明
Dimethylcadmium is an organocadmium compound with the chemical formula Cd(CH₃)₂. It is a colorless, highly toxic liquid that fumes in air and has a foul, metallic odor . This compound is known for its linear molecular structure with cadmium-carbon bond lengths of approximately 213 picometers . Dimethylcadmium finds limited use in organic synthesis and metalorganic chemical vapor deposition (MOCVD), and has also been utilized in the synthesis of cadmium selenide nanoparticles .
科学的研究の応用
Dimethylcadmium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of cadmium-containing compounds.
Biology: Although highly toxic, it has been studied for its effects on biological systems to understand cadmium toxicity.
Medicine: Research into its toxicological effects has implications for medical science, particularly in understanding heavy metal poisoning.
作用機序
Target of Action
Dimethylcadmium is an organocadmium compound with the formula Cd(CH3)2 . It is a colorless, highly toxic liquid that fumes in air Cadmium, a component of dimethylcadmium, is known to accumulate in immune cells , suggesting that immune cells could be a potential target.
Mode of Action
It is known that dimethylcadmium is a weak lewis acid, forming a labile adduct with diethyl ether . A yellow, air-sensitive adduct is formed with 2,2’-bipyridine .
Biochemical Pathways
Cadmium, a component of Dimethylcadmium, is known to inflict damage through various biochemical and molecular mechanisms . These include oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications . Cadmium can also impact signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .
Pharmacokinetics
It is known that dimethylcadmium is a highly toxic and volatile compound . It has a lower boiling point and a higher vapor pressure at room temperature, which means it evaporates rather quickly . This results in a higher likelihood of someone inhaling its extremely dangerous particles .
Action Environment
Dimethylcadmium violently reacts with water, generating copious amounts of hydrogen gas and heat . It’s also friction-sensitive, which means even a single scuff or swipe is akin to striking a match or lighting a stick of dynamite . These properties suggest that the action, efficacy, and stability of Dimethylcadmium can be significantly influenced by environmental factors such as the presence of water and physical disturbances .
生化学分析
Biochemical Properties
Dimethylcadmium plays a role in biochemical reactions primarily as a reagent in organic synthesis. It interacts with various biomolecules, including enzymes and proteins. For instance, dimethylcadmium is a weak Lewis acid and can form labile adducts with diethyl ether and 2,2’-bipyridine . These interactions are typically characterized by the formation of coordination complexes, where dimethylcadmium donates electron pairs to the biomolecules, altering their structure and function.
Cellular Effects
Dimethylcadmium has profound effects on various types of cells and cellular processes. Upon exposure, it can be easily absorbed into the lungs and bloodstream, traveling to vital organs such as the liver, kidneys, brain, and nervous system . It disrupts cellular function by ripping electrons off the cells’ atoms, leading to cellular destruction. This compound is also highly carcinogenic, meaning it can cause cancer by inducing mutations in the DNA . Additionally, dimethylcadmium can interfere with cell signaling pathways, gene expression, and cellular metabolism, leading to long-term health consequences.
Molecular Mechanism
At the molecular level, dimethylcadmium exerts its effects through several mechanisms. It forms coordination complexes with biomolecules, altering their structure and function . This compound can inhibit or activate enzymes by binding to their active sites, disrupting normal biochemical reactions. Dimethylcadmium also induces changes in gene expression by interacting with DNA and RNA, leading to mutations and carcinogenesis . Its high reactivity with water and other molecules further contributes to its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethylcadmium change over time due to its instability and high reactivity. It degrades rapidly upon exposure to air and water, releasing toxic gases such as methane . Long-term exposure to dimethylcadmium can lead to chronic health issues, including respiratory problems, organ damage, and cancer . In vitro and in vivo studies have shown that the compound’s toxic effects persist over time, necessitating strict safety measures during handling and experimentation.
Dosage Effects in Animal Models
The effects of dimethylcadmium vary with different dosages in animal models. At low doses, it can cause mild respiratory and neurological symptoms. At high doses, dimethylcadmium is extremely toxic and can lead to severe organ damage, respiratory failure, and death . Threshold effects have been observed, where even small increases in dosage result in disproportionately severe toxic effects. These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Dimethylcadmium is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key metabolic enzymes, disrupting normal metabolic flux and leading to the accumulation of toxic metabolites . The compound’s high reactivity also means it can form adducts with various biomolecules, further interfering with metabolic processes. These disruptions can have widespread effects on cellular function and overall health.
Transport and Distribution
Within cells and tissues, dimethylcadmium is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins and other biomolecules, facilitating its movement across cell membranes . Once inside the cells, dimethylcadmium can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its toxic effects. Its distribution within the body is influenced by factors such as blood flow, tissue affinity, and metabolic activity.
Subcellular Localization
Dimethylcadmium’s subcellular localization is critical to its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, dimethylcadmium can accumulate in the mitochondria, where it disrupts energy production and induces oxidative stress. It can also localize to the nucleus, where it interacts with DNA and RNA, leading to mutations and carcinogenesis. Understanding its subcellular localization is essential for elucidating its toxic mechanisms and developing effective countermeasures.
準備方法
Dimethylcadmium is typically prepared by treating cadmium dihalides with methyl Grignard reagents or methyllithium . The reaction can be represented as follows: [ \text{CdBr}_2 + 2 \text{CH}_3\text{MgBr} \rightarrow \text{Cd(CH}_3\text{)}_2 + 2 \text{MgBr}_2 ] This method was also used in the first preparation of dimethylcadmium . Industrial production methods are similar, involving the reaction of cadmium dihalides with organometallic reagents under controlled conditions to ensure safety and purity.
化学反応の分析
Dimethylcadmium undergoes several types of chemical reactions, including:
Oxidation: Dimethylcadmium can be oxidized to form cadmium oxide and methane.
Reduction: It can be reduced to elemental cadmium and methane.
Substitution: Dimethylcadmium can participate in substitution reactions where the methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxygen, hydrogen, and various halogens.
類似化合物との比較
Dimethylcadmium is similar to other organocadmium compounds such as dimethylzinc and dimethylmercury . it is unique in its extreme toxicity and reactivity. Unlike dimethylzinc, which is less toxic, dimethylcadmium poses significant health hazards even at low exposure levels. Dimethylmercury, while also highly toxic, has different chemical properties and applications .
Similar Compounds
- Dimethylzinc
- Dimethylmercury
Dimethylcadmium’s unique combination of high reactivity, toxicity, and specific applications in MOCVD and nanoparticle synthesis sets it apart from these similar compounds .
特性
IUPAC Name |
cadmium(2+);carbanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.Cd/h2*1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNPSCRXHSIJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CdCH3, C2H6Cd | |
| Record name | dimethylcadmium | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dimethylcadmium | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964832 | |
| Record name | Dimethylcadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a disagreeable odor; [Merck Index] Colorless liquid with a metallic odor; [MSDSonline] | |
| Record name | Dimethylcadmium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
506-82-1 | |
| Record name | Dimethylcadmium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylcadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylcadmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLCADMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3G3H597H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


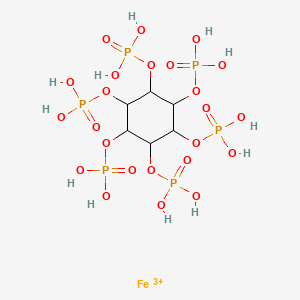
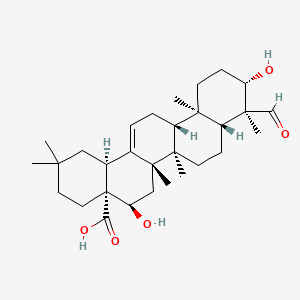
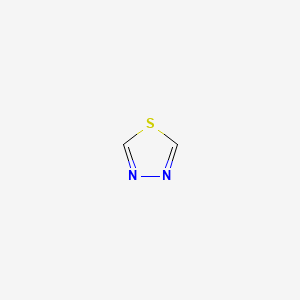

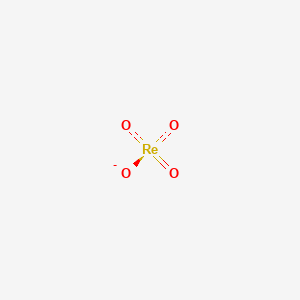



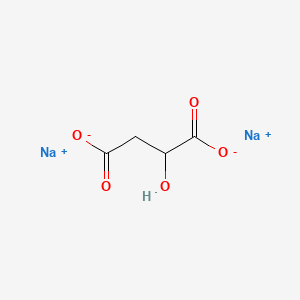


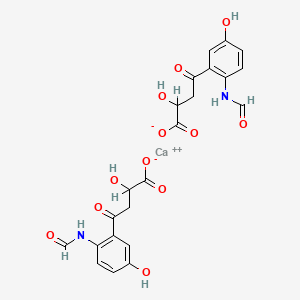
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-N-naphthalen-1-ylphosphonamidic acid](/img/structure/B1197897.png)

